molecular formula C21H27NO2 B5461450 N-(2-butoxyphenyl)-4-tert-butylbenzamide

N-(2-butoxyphenyl)-4-tert-butylbenzamide

Cat. No.: B5461450
M. Wt: 325.4 g/mol
InChI Key: BTCGIGJOHUXONZ-UHFFFAOYSA-N
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Description

“N-(2-Butoxyphenyl)-N-butylamine” is a biochemical used for proteomics research . Its molecular formula is C14H23NO and its molecular weight is 221.34 . Another similar compound is “N-(2-Butoxyphenyl)acetamide” with a molecular formula of C12H17NO2 .


Molecular Structure Analysis

The molecular structure of “N-(2-Butoxyphenyl)acetamide” is C12H17NO2 . For a more detailed analysis, you may want to refer to a chemical database or a molecular modeling software.


Physical and Chemical Properties Analysis

The molecular weight of “N-(2-Butoxyphenyl)-N-butylamine” is 221.34 . For “N-(2-Butoxyphenyl)acetamide”, the molecular formula is C12H17NO2 .

Mechanism of Action

“N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” were found to suppress myofibroblast transdifferentiation, extracellular matrix (ECM) deposition, cellular contractility, and altered cell shapes . They act in the TGF 1-based network of SMURF2/SMAD (de)ubiquitination .

Safety and Hazards

The safety data sheet for “N-(2-Butoxyphenyl)acetamide” suggests avoiding dust formation and breathing mist, gas, or vapors . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .

Future Directions

“N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps)” have been identified as a novel class of highly potent compounds inhibiting organ fibrosis in patients . This suggests potential future directions in the development of antifibrotic therapeutics .

Properties

IUPAC Name

N-(2-butoxyphenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-5-6-15-24-19-10-8-7-9-18(19)22-20(23)16-11-13-17(14-12-16)21(2,3)4/h7-14H,5-6,15H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCGIGJOHUXONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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